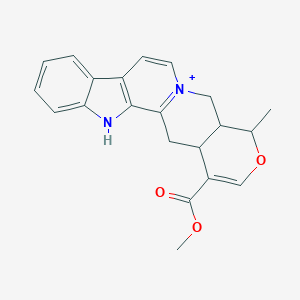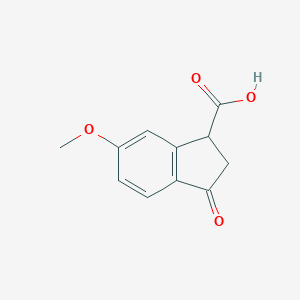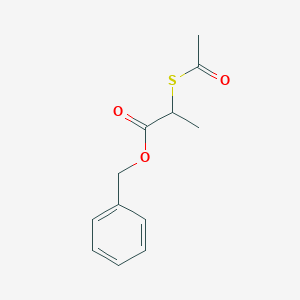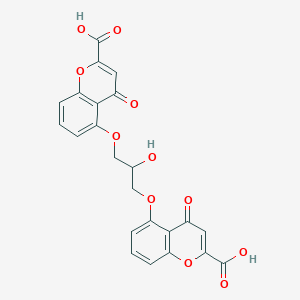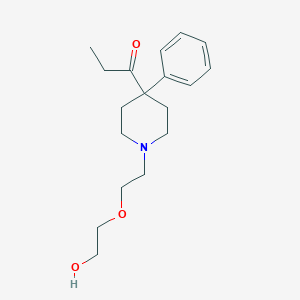
Droxypropine
Vue d'ensemble
Description
Droxypropine est un antitussif appartenant à la classe des phénylpipéridines. Il est connu pour ses propriétés antitussives, qui aident à soulager la toux. Le nom IUPAC du composé est 1-[1-[2-(2-hydroxyethoxy)éthyl]-4-phényl-4-pipéridyl]propan-1-one, et sa formule moléculaire est C18H27NO3 .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la droxypropine implique plusieurs étapes, commençant par la préparation du squelette de phénylpipéridine. Les étapes clés comprennent :
Formation du cycle pipéridine : Le cycle pipéridine est synthétisé par une réaction de cyclisation impliquant des précurseurs appropriés.
Introduction du groupe phényle : Le groupe phényle est introduit par une réaction d’acylation de Friedel-Crafts.
Attachement du groupe hydroxyethoxyéthyle : Cette étape implique la réaction du dérivé pipéridine avec le chlorure de 2-(2-hydroxyethoxy)éthyle en conditions basiques.
Couplage final : La dernière étape implique le couplage de l’intermédiaire avec la propan-1-one pour former la this compound
Méthodes de production industrielle
La production industrielle de la this compound suit généralement la même voie de synthèse, mais à plus grande échelle. Le processus implique l’optimisation des conditions de réaction pour garantir un rendement et une pureté élevés. Les techniques courantes incluent :
Réacteurs discontinus : Utilisés pour la production à petite ou moyenne échelle.
Réacteurs à écoulement continu : Employés pour la production à grande échelle afin de garantir une qualité et une efficacité constantes.
Analyse Des Réactions Chimiques
Types de réactions
La droxypropine subit plusieurs types de réactions chimiques, notamment :
Oxydation : La this compound peut être oxydée pour former des cétones et des acides carboxyliques correspondants.
Réduction : Les réactions de réduction peuvent convertir la this compound en ses dérivés alcooliques correspondants.
Substitution : Les réactions de substitution nucléophile peuvent introduire divers groupes fonctionnels dans la molécule
Réactifs et conditions courants
Agents oxydants : Permanganate de potassium (KMnO4), trioxyde de chrome (CrO3).
Agents réducteurs : Hydrure de lithium et d’aluminium (LiAlH4), borohydrure de sodium (NaBH4).
Nucléophiles : Halogénures, amines et alcools.
Principaux produits formés
Oxydation : Cétones, acides carboxyliques.
Réduction : Dérivés d’alcools.
Substitution : Divers dérivés substitués en fonction du nucléophile utilisé
Applications de la recherche scientifique
La this compound a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé modèle pour étudier la réactivité des phénylpipéridines.
Biologie : Investigué pour ses effets sur les systèmes biologiques, en particulier ses propriétés antitussives.
Médecine : Exploré pour des utilisations thérapeutiques potentielles au-delà de la suppression de la toux, comme la gestion de la douleur.
Industrie : Utilisé dans le développement de nouveaux produits pharmaceutiques et comme étalon de référence en chimie analytique
Applications De Recherche Scientifique
Droxypropine has several scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity of phenylpiperidines.
Biology: Investigated for its effects on biological systems, particularly its antitussive properties.
Medicine: Explored for potential therapeutic uses beyond cough suppression, such as pain management.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry
Mécanisme D'action
La droxypropine exerce ses effets en ciblant des récepteurs spécifiques du système nerveux central. Elle agit principalement sur le centre de la toux dans le tronc cérébral, inhibant le réflexe de la toux. Les cibles moléculaires du composé comprennent les récepteurs opioïdes, qui jouent un rôle dans la modulation de la douleur et des réponses à la toux .
Comparaison Avec Des Composés Similaires
Composés similaires
Codéine : Un autre antitussif aux propriétés opioïdes.
Dextrométhorphane : Un antitussif non opioïde.
Pholcodine : Similaire à la codéine mais avec moins d’effets secondaires.
Unicité de la droxypropine
La this compound est unique en raison de sa structure chimique spécifique, qui offre un équilibre entre l’efficacité et la sécurité. Contrairement à la codéine, elle a un potentiel de dépendance inférieur et moins d’effets secondaires. Comparée au dextrométhorphane, la this compound offre une action plus ciblée sur le centre de la toux .
Propriétés
IUPAC Name |
1-[1-[2-(2-hydroxyethoxy)ethyl]-4-phenylpiperidin-4-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO3/c1-2-17(21)18(16-6-4-3-5-7-16)8-10-19(11-9-18)12-14-22-15-13-20/h3-7,20H,2,8-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVYYUBRKVVOOAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1(CCN(CC1)CCOCCO)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60166010 | |
| Record name | Droxypropine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60166010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15599-26-5 | |
| Record name | 1-[1-[2-(2-Hydroxyethoxy)ethyl]-4-phenyl-4-piperidinyl]-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15599-26-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Droxypropine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015599265 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Droxypropine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13436 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Droxypropine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60166010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DROXYPROPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94J1SMK20X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


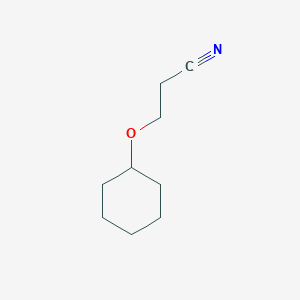
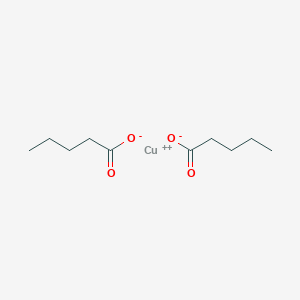
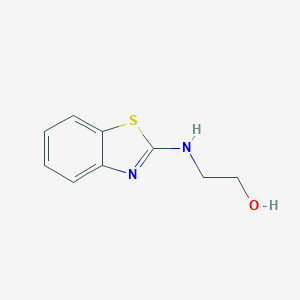
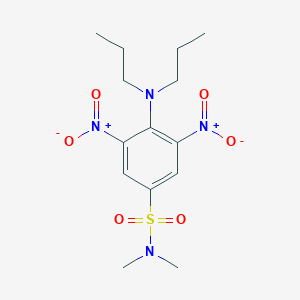
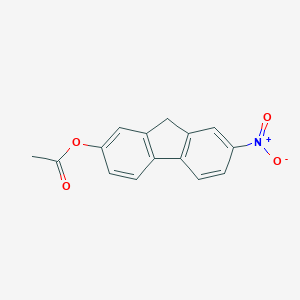
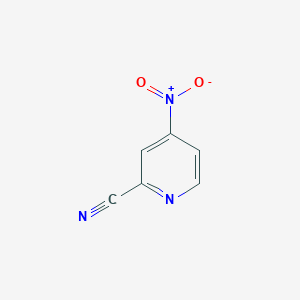
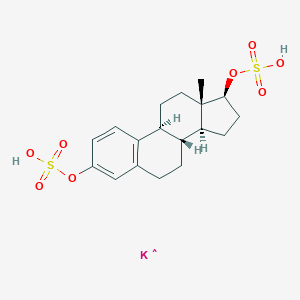
![Naphtho[2,1-d]thiazole-2(3H)-thione](/img/structure/B99603.png)
